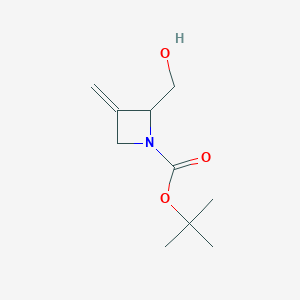

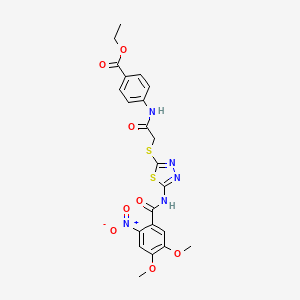

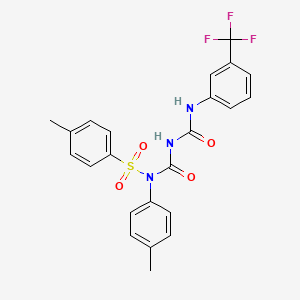

Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate

カタログ番号 B2953405

CAS番号:

2247103-92-8

分子量: 199.25

InChIキー: FDDIUOOEGBBKPU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate” is an alkylated derivative of piperazine, which is a cyclic amine commonly used in pharmaceuticals, agrochemicals, and other industrial applications. It’s a difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .

科学的研究の応用

Kinetic Resolution and Asymmetric Induction

- Kinetic Resolution of Carboxylic Acids : This compound plays a role in the kinetic resolution of racemic carboxylic acids via enantioselective esterification reactions, demonstrating significant asymmetric induction (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Protection of Hydroxyl Groups

- RNA Synthesis : Tert-butyl derivatives, such as tert-butyldithiomethyl (DTM), are used in the protection of 2'-OH during solid-phase RNA synthesis, facilitating high-yield and fast synthesis (Semenyuk et al., 2006).

Stereoselective Hydroformylation

- Stereoselective Hydroformylation : Tert-butyl derivatives are used in the highly stereoselective hydroformylation of oxazoline derivatives, producing intermediates for the synthesis of amino acid derivatives (Kollár & Sándor, 1993).

Aziridination and Ring Openings

- Aziridination and Ring Openings : Tert-butyl cinnamates, including tert-butyl derivatives, undergo aziridination and subsequent ring-opening reactions, serving as synthetic building blocks (Armstrong & Ferguson, 2012).

Cyclization and Alkylation

- Cyclization and Alkylation : Base-promoted cyclization of tert-butyl derivatives leads to high-yield formation of certain carboxylic acid esters, demonstrating their utility in complex organic syntheses (Hodges, Wang, & Riley, 2004).

Oxidative Amidation

- Oxidative Amidation : Tert-butyl hydroperoxide, a related compound, is used in the oxidative amidation of methylarenes to amides, highlighting the role of tert-butyl derivatives in selective oxidation processes (Azizi, Karimi, & Heydari, 2014).

Asymmetric Synthesis of Amines

- Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, closely related to tert-butyl derivatives, are used in the asymmetric synthesis of amines, showcasing the versatility of tert-butyl derivatives in synthesizing chiral amines (Ellman, Owens, & Tang, 2002).

DNA Modification Studies

- DNA Modification : Tert-butyl derivatives have been used in studies investigating DNA modifications, such as the conversion of 5-formylcytosine to cytosine by C-C bond cleavage (Iwan et al., 2018).

Metabolic Studies

- Metabolic Studies : Research on the metabolism of tert-butyl derivatives, such as 3,5-di-tert.-butyl-4-hydroxytoluene, has provided insights into metabolic pathways in different species (Daniel, Gage, & Jones, 1968).

特性

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-11(8(7)6-12)9(13)14-10(2,3)4/h8,12H,1,5-6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDIUOOEGBBKPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C)C1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2953325.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2953335.png)

![N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide](/img/structure/B2953339.png)

![1-(3-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2953341.png)

![2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride](/img/structure/B2953344.png)

![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2953345.png)